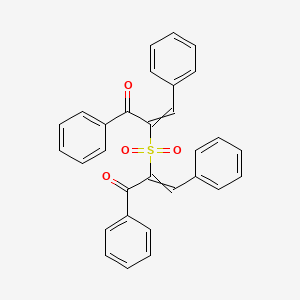
2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is a compound belonging to the class of chalcones, which are α,β-unsaturated ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenone and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction conditions include maintaining a cold environment to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Thiobis(1,3-diphenylprop-2-en-1-one)
- 2,2’-Sulfonylbis(3-(p-chlorophenyl)-1-phenylprop-2-en-1-one)
- 1,3-Diphenylprop-2-en-1-one (Chalcone)
Uniqueness
2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is unique due to its sulfonyl group, which imparts distinct chemical and biological properties compared to its thiobis and unsubstituted counterparts. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
218166-92-8 |
|---|---|
Molecular Formula |
C30H22O4S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(3-oxo-1,3-diphenylprop-1-en-2-yl)sulfonyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H22O4S/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)35(33,34)28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-22H |
InChI Key |
ZEAUXRARYPZXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)S(=O)(=O)C(=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
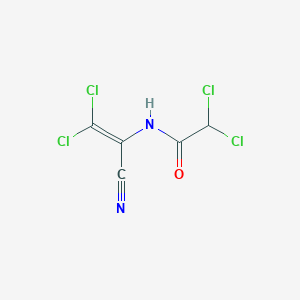
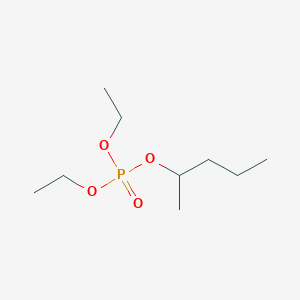
![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
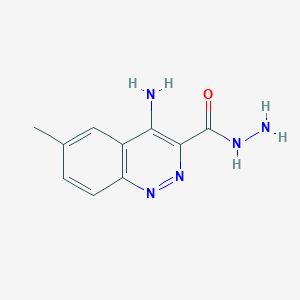
![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![N'-[(1Z)-1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B12581110.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)
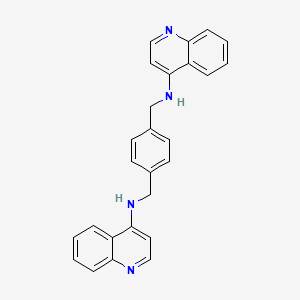

![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-tetrazole](/img/structure/B12581142.png)
